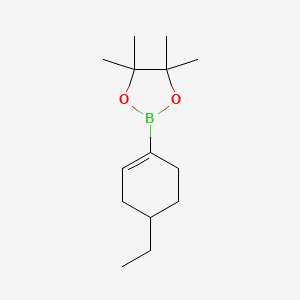

2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Nomenclature and Identification

2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is systematically identified through multiple nomenclature systems and registry databases. The compound is officially registered under Chemical Abstracts Service number 1092938-90-3, providing a unique identifier that facilitates its recognition across scientific and commercial databases. The molecular catalog number varies among suppliers, with designations such as MFCD18383326 in the Molecular Design Limited system, ensuring consistent identification across different chemical databases and commercial sources.

The International Union of Pure and Applied Chemistry name for this compound follows standard nomenclature conventions, designating it as 2-(4-ethyl-1-cyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Alternative nomenclature systems provide additional naming variations, including 4-ethylcyclohex-1-enboronic acid pinacol ester and (4-ethylcyclohex-1-en-1-yl)boronic acid pinacol ester, which emphasize its classification as a boronic acid derivative. These naming conventions reflect the compound's dual nature as both a cyclohexene derivative and a boronic ester, highlighting its structural complexity and functional versatility.

The compound's identification is further supported by its International Chemical Identifier system representation, which provides a standardized string format for molecular structure description. The International Chemical Identifier key NTSKENROBGXZLC-UHFFFAOYSA-N serves as a unique digital fingerprint that enables precise identification and database searches across various chemical information systems. This systematic approach to chemical identification ensures accurate communication and prevents confusion with structurally similar compounds in scientific literature and commercial applications.

Molecular Structure and Properties

The molecular formula C14H25BO2 defines the basic elemental composition of this compound, indicating a complex organic molecule containing carbon, hydrogen, boron, and oxygen atoms. The molecular weight of 236.16 grams per mole reflects the substantial molecular mass resulting from the extended carbon framework and the presence of the boron-containing dioxaborolane ring system. This molecular composition places the compound in the category of medium-sized organic molecules suitable for various synthetic applications while maintaining reasonable handling characteristics.

The structural architecture of this compound features a distinctive five-membered dioxaborolane ring containing alternating boron and oxygen atoms, which forms the core structural motif responsible for the compound's unique chemical properties. The boron atom within this ring system adopts a tetrahedral geometry, contrasting with the planar configuration typically observed in free boronic acids. This geometric arrangement contributes significantly to the compound's enhanced stability compared to its corresponding boronic acid precursor, making it more suitable for synthetic applications requiring extended storage or handling under ambient conditions.

The cyclohexene portion of the molecule incorporates an ethyl substituent at the 4-position, creating a substituted cyclohexene ring that contributes to the compound's overall molecular complexity and influences its physical properties. The presence of four methyl groups attached to the dioxaborolane ring system provides additional steric bulk and electronic stabilization, further enhancing the compound's chemical stability. This structural arrangement creates a molecule with both hydrophobic and electron-rich characteristics, influencing its solubility profile and reactivity patterns in various chemical environments.

Physical and Chemical Characteristics

The physical state of this compound is typically described as a liquid or semi-solid material, depending on storage conditions and temperature. The compound exhibits a density of approximately 0.94 grams per milliliter, indicating a density slightly lower than water, which influences its handling characteristics and separation procedures in synthetic applications. The boiling point has been reported at 265 degrees Celsius, demonstrating the compound's thermal stability and suitability for reactions conducted at elevated temperatures.

Storage requirements for this compound emphasize the need for inert atmospheric conditions, typically nitrogen or argon, maintained at temperatures between 2 and 8 degrees Celsius. These storage conditions reflect the compound's sensitivity to moisture and atmospheric oxygen, which can lead to degradation or unwanted side reactions over extended periods. The requirement for low-temperature storage also indicates the compound's potential for thermal decomposition or rearrangement at elevated temperatures during prolonged storage periods.

The solubility characteristics of this compound reflect its organic nature and structural features. The compound demonstrates good solubility in common organic solvents used in synthetic chemistry, facilitating its incorporation into various reaction systems. The presence of the dioxaborolane ring system and the hydrophobic cyclohexene moiety contributes to its preferential solubility in non-polar and moderately polar organic solvents, while limiting its solubility in highly polar solvents such as water.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 236.16 g/mol | |

| Density | 0.94 g/mL | |

| Boiling Point | 265°C | |

| Storage Temperature | 2-8°C | |

| Atmospheric Requirements | Inert (N2 or Ar) | |

| Physical State | Liquid/Semi-solid |

Classification and Chemical Family

This compound belongs to the broader class of organoboron compounds, specifically categorized as a boronic ester derivative. This classification places it within a family of compounds that have gained tremendous importance in modern synthetic organic chemistry due to their unique reactivity patterns and synthetic utility. The compound represents a stabilized form of the corresponding boronic acid, where the reactive boronic acid functionality has been protected through formation of a cyclic ester with pinacol, enhancing its shelf-life and handling characteristics.

The dioxaborolane ring system classifies this compound as a pinacol boronic ester, a specific subtype of boronic esters that have found widespread application in synthetic chemistry. These compounds are particularly valued for their stability compared to free boronic acids while retaining the ability to participate in important cross-coupling reactions such as the Suzuki-Miyaura reaction. The pinacol ester functionality serves as a protective group that can be readily removed under appropriate conditions, regenerating the active boronic acid species for further chemical transformations.

From a synthetic perspective, this compound functions as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures through carbon-carbon bond formation reactions. Its classification as a synthetic intermediate reflects its primary role in multi-step synthetic sequences rather than as a final target molecule. The compound's utility extends to the preparation of pharmaceutical intermediates, agrochemicals, and materials science applications, demonstrating the broad applicability of organoboron chemistry in modern chemical research and development.

The compound's chemical family association with heterocyclic boronic acid complexes positions it within a group of compounds specifically designed for enhanced stability and synthetic utility. These complexes have been developed to address the inherent instability of simple boronic acids while maintaining their synthetic versatility. The incorporation of the cyclohexene ring system with the ethyl substituent adds another layer of structural complexity, creating opportunities for further functionalization and incorporation into larger molecular frameworks through selective chemical transformations.

Properties

IUPAC Name |

2-(4-ethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h9,11H,6-8,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSKENROBGXZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716724 | |

| Record name | 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092938-90-3 | |

| Record name | 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of the cyclohexene boronate ester by introducing the 4-ethyl substituent onto the cyclohexene ring, followed by borylation to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The key steps include:

- Generation of the cyclohexene intermediate bearing the ethyl substituent.

- Formation of the boronate ester via reaction with diboron reagents or borolane derivatives.

- Purification by column chromatography or recrystallization.

Organolithium or Grignard Reagent Route

Another well-established route involves lithiation or magnesium-halogen exchange of a suitable halogenated cyclohexene precursor, followed by reaction with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

For instance, 2-(4-chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was prepared by treating 1-bromo-4-chloro-2,5-difluorobenzene with isopropylmagnesium chloride in tetrahydrofuran at -10 °C, followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, warming to ambient temperature, and work-up with aqueous acid and extraction. The product was isolated by column chromatography with yields around 62-72%.

Similar conditions can be adapted for the cyclohexene system by selecting an appropriate halogenated 4-ethylcyclohexene derivative as the starting material.

Reaction Conditions and Purification

Solvents: Anhydrous tetrahydrofuran (THF) is commonly used as the reaction medium, often cooled to low temperatures (-78 °C to -10 °C) during lithiation or Grignard formation to control reactivity.

Catalysts and Reagents: Pd(OAc)2 for catalytic borylation; B2pin2 or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as boron sources; isopropylmagnesium chloride or n-butyllithium for metal-halogen exchange or lithiation.

Purification: Column chromatography on silica gel using petroleum ether/ethyl ether or ethyl acetate/hexane mixtures is standard to isolate the pure boronate ester. Recrystallization from diethyl ether or pentane/ether mixtures may be used for further purification.

Summary Table of Preparation Methods

Research Findings and Considerations

The Pd-catalyzed borylation method offers high yields and mild reaction conditions, making it suitable for sensitive substrates like substituted cyclohexenes.

Organolithium or Grignard routes provide versatility in substrate scope but require strict temperature control and anhydrous conditions to avoid side reactions.

The presence of the ethyl substituent at the 4-position of the cyclohexene ring influences the steric and electronic environment, which may affect the reaction kinetics and selectivity during borylation.

Purification by silica gel chromatography is critical due to the similarity of boronate esters and potential side products.

Literature examples emphasize the importance of solvent dryness and inert atmosphere (nitrogen or argon) to maintain reagent integrity and reaction efficiency.

Chemical Reactions Analysis

2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The boron atom can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Electrophilic Borylation:

One of the primary applications of this compound is in electrophilic borylation reactions. It has been demonstrated that 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to introduce boron into organic molecules. This process is particularly useful for synthesizing organoboron compounds which serve as intermediates in further chemical transformations. The compound facilitates the borylation of terminal alkenes and heteroaromatic compounds under mild conditions, providing an efficient pathway for the synthesis of complex organic molecules .

Cross-Coupling Reactions:

The compound is also utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. In these reactions, it acts as a boron source that can react with organohalides to form biaryl compounds. This application is significant in the development of pharmaceuticals and agrochemicals where biaryl structures are prevalent .

Medicinal Chemistry

Anticancer Agents:

Research has indicated that derivatives of boron-containing compounds exhibit anticancer properties. The incorporation of this compound into pharmaceutical candidates has shown promise in enhancing the efficacy of certain anticancer agents by improving their pharmacokinetic profiles . The ability to modify drug structures with boron can lead to improved selectivity and reduced side effects.

Targeted Drug Delivery:

The compound's unique structure allows for potential applications in targeted drug delivery systems. By conjugating this dioxaborolane with targeting moieties or drug molecules, researchers aim to enhance the accumulation of therapeutic agents at tumor sites while minimizing systemic exposure .

Material Science

Polymer Chemistry:

In material science, this compound can be employed as a comonomer in the synthesis of boron-containing polymers. These materials exhibit unique thermal and mechanical properties that make them suitable for various applications including coatings and adhesives . The incorporation of boron into polymer matrices can enhance their thermal stability and resistance to degradation.

Nanomaterials:

The compound has potential applications in the development of nanomaterials. Its ability to form stable complexes with metals can be exploited for creating metal-boron nanocomposites which have applications in catalysis and electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boronate esters with diols and other nucleophiles. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This interaction is crucial in various chemical and biological processes, including cross-coupling reactions and enzyme inhibition.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

Methoxyphenyl derivatives exhibit increased solubility in polar solvents due to the electron-donating methoxy group, making them suitable for homogeneous catalysis . Ethynylphenyl variants enable modular functionalization via alkyne-azide cycloaddition, expanding utility in bioconjugation .

Synthetic Efficiency :

- Yields for methylcyclohexene analogs exceed 75%, while methoxyphenyl derivatives achieve 83% yield under cobalt-catalyzed conditions .

- The ethyl-substituted compound likely follows similar protocols but may require optimized purification due to higher hydrophobicity.

Physicochemical Properties :

- Cyclohexene-based boronic esters (e.g., ethyl or methyl derivatives) exhibit lower melting points (<150°C) compared to aromatic analogs like 2-(4-methoxyphenyl)-dioxaborolane (m.p. 125–126°C) .

- Ester-functionalized derivatives (e.g., ethyl cyclohexenecarboxylate) show enhanced stability in protic solvents, critical for storage and handling .

Comparative Reactivity in Key Reactions

Suzuki-Miyaura Coupling:

- Ethylcyclohexene derivative : Demonstrates moderate reactivity due to steric hindrance; optimal for coupling with electron-rich aryl halides.

- Methoxyphenyl analog : Higher reactivity with electron-deficient partners owing to the electron-donating methoxy group .

- Ethynylphenyl variant : Rapid coupling kinetics, often used in tandem with click chemistry for dendritic polymer synthesis .

Stability Under Hydrolytic Conditions:

Biological Activity

2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 141091-37-4) is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including toxicity profiles, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₅BO₂ with a molecular weight of 208.10 g/mol. The compound features a dioxaborolane ring which is significant for its reactivity and biological interactions.

Toxicity Profile

The toxicity of this compound has been assessed through various studies:

| Endpoint | Result | Reference |

|---|---|---|

| Acute Toxicity | Harmful if swallowed (H302) | PubChem |

| Skin Irritation | Causes skin irritation (H315) | PubChem |

| Respiratory Effects | Causes respiratory irritation (H335) | PubChem |

These findings indicate that while the compound may have useful applications, caution is warranted due to its irritant properties.

Genotoxicity and Reproductive Toxicity

A comprehensive evaluation of similar compounds suggests that this compound is not expected to be genotoxic based on structural similarities with other dioxaborolanes. The margin of exposure for repeated dose toxicity was calculated to be greater than 100, indicating a low risk for chronic exposure .

Pharmacological Effects

Research into the pharmacological effects of this compound is limited but promising:

Potential Applications:

- Electrophilic Borylation: The compound can participate in electrophilic borylation reactions which are crucial in organic synthesis .

Case Studies:

While specific case studies directly involving this compound are scarce, related research indicates potential utility in medicinal chemistry due to the unique properties imparted by the boron atom. For example:

- Anticancer Activity: Boron-containing compounds have been studied for their ability to enhance the efficacy of certain chemotherapeutics by improving selectivity towards cancerous cells.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via cross-coupling or halogenation reactions. For example, General Procedure 2 involves reacting a cyclohexenyl precursor with a boron reagent (e.g., B₂pin₂) under catalytic conditions. Flash column chromatography (Hex/EtOAc gradients) is commonly used for purification, yielding the product in ~85% purity with diastereomeric ratios (dr) up to 5:1 . Key steps include:

- Substrate preparation : Starting from 4-ethylcyclohexene derivatives.

- Catalytic borylation : Using transition-metal catalysts (e.g., Pd or Ni) or electrochemical activation .

- Purification : Silica gel chromatography to isolate the boronate ester .

Basic: How is this compound characterized structurally and analytically?

Nuclear Magnetic Resonance (NMR) is the primary method:

- ¹H NMR : Peaks for the cyclohexenyl ethyl group (δ ~1.2–1.4 ppm) and tetramethyl dioxaborolane (δ ~1.2–1.3 ppm) .

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester .

- ¹³C NMR : Absence of signals for boron-bound carbons due to quadrupolar relaxation .

Infrared (IR) spectroscopy and high-resolution mass spectrometry (HRMS) are used to validate functional groups and molecular weight .

Advanced: What mechanistic insights explain diastereoselectivity in its synthesis?

Diastereoselectivity (e.g., dr ~5:1 in ) arises from steric and electronic effects during boron-carbon bond formation. Computational studies suggest transition-state stabilization via π-orbital interactions between the cyclohexenyl group and the boron reagent. Steric hindrance from the ethyl substituent directs regioselectivity . Experimental optimization (e.g., solvent polarity, catalyst choice) can modulate selectivity .

Advanced: How does this compound participate in palladium-catalyzed cross-coupling reactions?

The boronate ester acts as a nucleophilic partner in Suzuki-Miyaura couplings , transferring the cyclohexenyl group to aryl/alkenyl halides. Key factors:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/EtOH mixtures.

- Base : Cs₂CO₃ or K₃PO₄ to activate the boronate.

- Kinetics : Rate-limiting transmetallation step, influenced by steric bulk .

Yields exceed 70% in optimized conditions, but competing protodeboronation may occur with electron-deficient partners .

Basic: What are its stability and storage requirements?

The compound is moisture-sensitive due to the boronate ester’s hydrolytic lability. Storage recommendations:

- Temperature : –20°C under inert gas (N₂/Ar).

- Solubility : Stable in hexane, THF, or DCM; avoid protic solvents.

Degradation products (e.g., boronic acids) can be monitored via ¹¹B NMR .

Advanced: How can computational modeling predict its reactivity in novel reactions?

Density Functional Theory (DFT) simulations model transition states for cross-couplings or reductions. For example:

- Electrochemical coupling : Electron-transfer steps are mapped using HOMO/LUMO energies of the boronate and substrate .

- Steric maps : Predict regioselectivity in functionalization of the cyclohexenyl group .

Validation involves comparing computed ¹H NMR shifts (±0.1 ppm) with experimental data .

Basic: What are its applications in ketone reductions?

Similar dioxaborolanes (e.g., pinacolborane) reduce ketones via alkoxide-catalyzed hydride transfer . A proposed mechanism involves:

- Trialkoxyborohydride formation : NaOt-Bu generates the active hydride species.

- Substrate scope : Aryl and dialkyl ketones achieve >90% conversion .

While direct evidence for this compound is limited, analogous reactivity is expected .

Advanced: How to resolve contradictions in reported catalytic efficiencies?

Discrepancies in yields (e.g., 26% in vs. 85% in ) may stem from:

- Catalyst loading : Lower Co or Pd concentrations reduce turnover.

- Substrate purity : Residual moisture or oxygen degrades boronates.

Systematic optimization (e.g., glovebox synthesis, inert solvents) improves reproducibility .

Basic: What functional group transformations are feasible post-synthesis?

The cyclohexenyl group can undergo:

- Hydrogenation : To yield saturated cyclohexane derivatives.

- Epoxidation : Using m-CPBA or Oxone®.

- Electrophilic substitution : Halogenation at the double bond .

Advanced: How does steric bulk influence its use in metal-organic frameworks (MOFs)?

In MOF catalysis, the ethylcyclohexenyl group’s steric hindrance can limit pore accessibility. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.